molecular formula C18H29N3O2 B12997754 tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B12997754
M. Wt: 319.4 g/mol
InChI Key: IOPINFBOZQZVBW-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-methyl substituent, and a 6-azepan-1-yl (seven-membered cyclic amine) moiety on the pyridine ring. The Boc group enhances stability during synthetic processes, while the azepane ring may influence solubility and binding affinity in biological systems.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl N-[[6-(azepan-1-yl)-2-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C18H29N3O2/c1-14-15(13-19-17(22)23-18(2,3)4)9-10-16(20-14)21-11-7-5-6-8-12-21/h9-10H,5-8,11-13H2,1-4H3,(H,19,22)

InChI Key

IOPINFBOZQZVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(azepan-1-yl)-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various carbamate derivatives .

Scientific Research Applications

tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are compared below.

Table 1: Structural and Functional Comparison of Pyridine-Based Carbamates

Compound Name Substituents (Pyridine Ring) Key Features Melting Point (°C) Similarity Score (vs. Target) Reference
tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate 2-methyl, 6-azepan-1-yl Boc-protected amine; bulky azepane ring for enhanced solubility Not reported N/A N/A
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-chloro, 5-pivalamido Electron-withdrawing chloro group; pivalamido enhances lipophilicity Not reported Moderate
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy Electron-donating methoxy groups; potential for hydrogen bonding Not reported Moderate
tert-Butyl (6-bromopyridin-3-yl)carbamate 6-bromo Bromo substituent for cross-coupling reactions; simpler structure Not reported 0.73
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 4-iodo, 2-methoxy Halogen (iodo) for functionalization; methoxy improves solubility Not reported 0.82

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chloro and bromo substituents (e.g., ) may reduce electron density on the pyridine ring, affecting reactivity in nucleophilic substitution or cross-coupling reactions.

Synthetic Utility :

  • Bromo and iodo analogs () are valuable intermediates in Suzuki-Miyaura couplings, whereas the target compound’s azepane group likely requires specialized amine-functionalization steps (e.g., reductive amination or cyclization).

Biological Relevance :

  • The azepane ring in the target compound may improve pharmacokinetic properties (e.g., membrane permeability) compared to smaller amines in analogs like tert-butyl (6-bromopyridin-3-yl)carbamate .

Biological Activity

tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate, identified by CAS number 1355225-21-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₃₃N₃O₂
  • Molecular Weight : 319.4 g/mol
  • Structure : The compound features a tert-butyl group linked to a pyridine derivative with an azepane moiety.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, particularly in neuroprotective roles. For instance, related compounds have shown efficacy as acetylcholinesterase inhibitors and β-secretase inhibitors, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease (AD) .

Neuroprotective Effects

A study examined the neuroprotective effects of similar carbamate derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that these compounds could improve cell viability under toxic conditions. Specifically:

  • Cell Viability : Compounds demonstrated significant protection against Aβ-induced toxicity, with one derivative showing a 62.98% cell viability compared to 43.78% in untreated controls .

Inhibition of Amyloidogenesis

In vitro studies have shown that related compounds can inhibit amyloid aggregation:

  • Inhibition Rate : Up to 85% inhibition of Aβ aggregation was observed at concentrations of 100 µM .

Cytokine Modulation

The modulation of inflammatory cytokines is another area of interest:

  • TNF-α Levels : Treatment with certain carbamates reduced TNF-α levels in astrocyte cultures exposed to Aβ, indicating potential anti-inflammatory properties .

Data Table: Biological Activity Summary

Activity Observation Reference
Cell Viability62.98% viability at 100 µM with Aβ
Amyloid Aggregation Inhibition85% inhibition at 100 µM
TNF-α ReductionDecreased levels in treated astrocytes

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